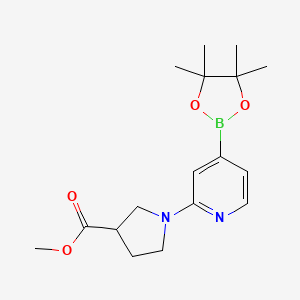

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate

Description

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate is a heterocyclic organoboron compound featuring a pyrrolidine ring substituted with a methyl ester group at the 3-position and a pyridine ring at the 1-position. The pyridine ring is further functionalized with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is of significant interest in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the boronate ester group . Its structural complexity and functional groups make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Properties

Molecular Formula |

C17H25BN2O4 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-6-8-19-14(10-13)20-9-7-12(11-20)15(21)22-5/h6,8,10,12H,7,9,11H2,1-5H3 |

InChI Key |

FGSGYFMGJKEVNA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This intermediate is then coupled with a pyridine derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are often biaryl compounds .

Scientific Research Applications

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: The compound can be used to modify biological molecules, aiding in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with other molecules through reversible covalent bonds, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related derivatives to highlight key differences in molecular structure, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Boron Reactivity: The target compound and 1-[3-(dioxaborolan-2-yl)benzyl]pyrrolidine both contain boronate esters, enabling participation in Suzuki-Miyaura cross-coupling reactions. In contrast, non-boron analogs like tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate lack cross-coupling utility but serve as ligands or intermediates in drug discovery.

Steric and Electronic Effects: The methyl ester group in the target compound may improve solubility in polar aprotic solvents compared to the tert-butyl carbamate group in its non-boron counterpart . The chloro-substituted pyridine in (±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate introduces steric hindrance and electrophilic sites, making it suitable for nucleophilic substitution reactions, unlike the boronate-containing compounds.

Applications :

- The pyridine-boronate combination in the target compound is ideal for constructing biaryl systems in drug candidates, whereas the benzene-boronate analog is more suited for polymer or material synthesis due to its simpler aromatic system.

Research Insights and Data

Table 2: Reactivity and Physicochemical Properties

Critical Observations :

- The absence of boron in tert-butyl derivatives limits their cross-coupling utility but enhances their stability as protective groups in multistep syntheses.

Biological Activity

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate |

| Molecular Formula | C14H20BNO4 |

| Molecular Weight | 277.14853 g/mol |

| InChI Key | OEUCZMLHPXEZSU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in the modulation of enzyme activities and as a ligand in drug design.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit anticancer properties. For instance, studies have shown that compounds with boron-containing groups can enhance the efficacy of chemotherapeutic agents by improving their stability and bioavailability .

Antimicrobial Properties

The compound's structure may confer antimicrobial activity against Gram-positive bacteria. In vitro studies have demonstrated that related compounds exhibit significant antibacterial effects, which could be explored further for therapeutic applications against resistant strains .

Case Studies

Several studies have investigated the biological effects of compounds similar to methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on A549 human lung cancer cells.

- Methodology : Viability assays were conducted using MTT assays.

- Findings : Compounds demonstrated structure-dependent cytotoxicity with some derivatives reducing cell viability significantly compared to control groups (p < 0.05) .

-

Antimicrobial Screening :

- Objective : Assessing the antimicrobial potency of related compounds against resistant bacterial strains.

- Methodology : Broth microdilution techniques were employed following CLSI guidelines.

- Results : Certain derivatives exhibited minimum inhibitory concentrations (MIC) below clinically relevant thresholds for several pathogens .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased potency against cancer cells |

| Variation in alkyl groups on dioxaborolane | Altered solubility and bioactivity |

| Introduction of functional groups | Enhanced interaction with target proteins |

Q & A

Q. What are the typical synthetic routes for Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate?

- Methodological Answer : The synthesis often involves multi-step reactions, including:

- Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .

- Solvent Systems : Polar aprotic solvents such as DMF (dimethylformamide) or DCM (dichloromethane) are employed to stabilize reactive intermediates .

- Purification : Column chromatography (e.g., silica gel) or recrystallization is used to isolate the final product, with yields dependent on reaction time and temperature optimization .

Example: A similar boronic ester synthesis () required sequential steps: (1) dissolution of precursors in DMF, (2) addition of coupling reagents, and (3) purification via short-column chromatography.

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated vs. observed m/z) .

- Elemental Analysis : Combustion analysis to validate C, H, N, and B content against theoretical values .

- Purity Assessment : Titration or GC analysis (≥97% purity thresholds are common) .

Q. What are the common applications of this compound in cross-coupling reactions?

- Methodological Answer : The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling , a pivotal reaction in medicinal chemistry for C–C bond formation.

- Reaction Setup : Use Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and anhydrous solvents (e.g., THF) .

- Monitoring : TLC or HPLC tracks reaction progress, with post-reaction purification via extraction or chromatography .

Advanced Questions

Q. How can researchers optimize the yield and purity of the compound during synthesis?

- Methodological Answer :

- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., boronic ester hydrolysis) .

- Reagent Stoichiometry : Precise molar ratios of coupling agents (e.g., 1.2 equivalents of EDC) improve activation efficiency .

- Inert Atmosphere : Use of N₂ or Ar prevents oxidation of sensitive intermediates .

Example: In , strict temperature control (0°C to room temperature) during amide coupling increased yield by 15%.

Q. What strategies are employed to manage stereochemical outcomes in pyrrolidine-containing boronic esters?

- Methodological Answer :

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to dictate stereochemistry .

- Analytical Validation : Chiral HPLC or optical rotation measurements confirm stereochemical integrity post-synthesis .

- Protecting Groups : tert-Butoxycarbonyl (Boc) groups shield amines during reactions to prevent racemization .

Q. How does the compound's stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer :

- Light Sensitivity : Storage in amber glass bottles under N₂ minimizes photodegradation (as noted in product specifications) .

- Hygroscopicity : Desiccants (e.g., silica gel) and low-humidity environments prevent moisture absorption, which can hydrolyze the boronic ester .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify decomposition pathways .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reactivity of similar boronic esters?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical reagents and conditions (e.g., solvent, catalyst loading) to isolate variables .

- Advanced Spectroscopy : 11B NMR or X-ray crystallography clarifies structural anomalies (e.g., boronic ester vs. borinic acid formation) .

- Computational Modeling : DFT calculations predict reaction pathways and identify steric/electronic factors affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.